molecular formula C5H9BrO3 B8555588 2-Hydroxyethyl 2-Bromopropionate CAS No. 208446-93-9

2-Hydroxyethyl 2-Bromopropionate

Cat. No.: B8555588
CAS No.: 208446-93-9
M. Wt: 197.03 g/mol
InChI Key: IYZQGEVUBMPJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 2-Bromopropionate is an alkyl halide reagent of interest in advanced polymer science. Its primary research application is serving as a potential initiator in Atom Transfer Radical Polymerization (ATRP) . ATRP is a versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with precise architecture, narrow molecular weight distribution, and specific end-group functionality . The structure of the compound features a bromoester group that can be cleaved by a transition metal catalyst, generating a radical species that initiates polymerization. The simultaneous presence of a hydroxyl group on the ethyl chain can be leveraged for further chemical modifications or to introduce functionality into the resulting polymer chains. Compounds of this type are particularly valuable for creating biodegradable polyesters derived from amino acids and other functional polymers for biomedical and materials science applications . Researchers can utilize this initiator to synthesize polymers with predetermined molecular weights and low polydispersity, which is critical for rigorous material characterization. When handling this reagent, standard safety protocols for laboratory chemicals should be followed. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208446-93-9

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

2-hydroxyethyl 2-bromopropanoate

InChI

InChI=1S/C5H9BrO3/c1-4(6)5(8)9-3-2-7/h4,7H,2-3H2,1H3

InChI Key

IYZQGEVUBMPJAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCO)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxyethyl 2 Bromopropionate

Direct Esterification Routes and Catalytic Enhancements for 2-Hydroxyethyl 2-Bromopropionate Synthesis

Direct esterification is a fundamental approach for synthesizing this compound. This typically involves the reaction of 2-bromopropionic acid with ethylene (B1197577) glycol. However, a more common and often higher-yielding laboratory-scale method utilizes a more reactive acylating agent, 2-bromopropionyl chloride, reacting with ethylene glycol.

To drive the reaction towards the desired mono-ester and prevent the formation of the diester byproduct, a significant excess of ethylene glycol is typically employed. The reaction is often conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride gas that is cogenerated when using the acyl chloride, or to activate the alcohol. The process involves careful temperature control, usually starting at low temperatures (e.g., 0°C) to manage the exothermic reaction, followed by a period of stirring to ensure completion.

Catalytic enhancements for the direct esterification between the carboxylic acid and diol, while not specifically detailed in the provided literature for this exact molecule, would typically follow the principles of Fischer esterification. Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are standardly used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. The primary challenge in this direct route is managing the equilibrium and water removal to achieve high conversion.

A documented synthesis using the acyl chloride route provides specific conditions and outcomes, as detailed in the table below.

Table 1: Synthesis of this compound via Acyl Chloride Esterification

Reactant 1 Reactant 2 Base/Solvent Temperature Time Yield Purification Method
2-Bromopropionyl chloride Ethylene glycol (10 equiv.) Pyridine / THF 0°C 2 hours 56% Reduced pressure distillation

This interactive table summarizes the reaction conditions for a common laboratory synthesis of this compound.

Transesterification Strategies and Ester Exchange Reactions in the Production of this compound

Transesterification represents an alternative and powerful route to this compound. This method involves the reaction of an existing ester, such as ethyl 2-bromopropionate, with ethylene glycol in the presence of a catalyst. The driving force for the reaction is typically the removal of the more volatile alcohol byproduct (in this case, ethanol) to shift the equilibrium towards the product.

Catalysts for transesterification can be acidic, basic, or organometallic. Common examples include metal alkoxides (e.g., sodium methoxide), metal acetates (e.g., zinc acetate), or strong acids. The general mechanism involves the nucleophilic attack of ethylene glycol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, eliminating the original alcohol.

This strategy is widely employed in polymer chemistry, for instance, in the synthesis of bis-2-hydroxyethyl terephthalate (B1205515) from dimethyl terephthalate and ethylene glycol, which follows a similar principle. google.com Applying this to HEBP, the reaction would be:

Ethyl 2-bromopropionate + Ethylene glycol ⇌ this compound + Ethanol (B145695)

The efficiency of this process is highly dependent on the effective removal of ethanol and the stability of the reactants and products under the required, often elevated, reaction temperatures.

Chemo- and Regioselective Synthetic Approaches Towards this compound

Chemoselectivity is a critical consideration in the synthesis of this compound due to the presence of two hydroxyl groups in ethylene glycol. The goal is to favor the formation of the mono-ester over the bis-ester, where both hydroxyls have reacted with 2-bromopropionyl groups.

A primary strategy to achieve high chemoselectivity for the mono-ester is the use of a large stoichiometric excess of the diol (ethylene glycol). By ensuring ethylene glycol is present in much higher concentration than the acylating agent (e.g., 2-bromopropionyl chloride), the statistical probability of a single acylating molecule encountering an already-esterified glycol molecule is significantly reduced. The described method of using a tenfold excess of ethylene glycol is a practical application of this principle.

Regioselectivity, which concerns the preferential reaction at one of several similar functional groups, is not a factor in this specific synthesis because ethylene glycol is a symmetrical molecule. Both hydroxyl groups are chemically equivalent. However, if an asymmetrical diol were used, regioselectivity would become a paramount challenge, often addressed through the use of protecting groups or regioselective catalysts.

Stereocontrolled Synthesis of Chiral this compound Derivatives

The 2-bromopropionate moiety of the target molecule contains a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers, (R)-2-Hydroxyethyl 2-bromopropionate and (S)-2-Hydroxyethyl 2-bromopropionate. For applications where stereochemistry is crucial, such as in the synthesis of stereoregular polymers or chiral pharmaceuticals, methods for stereocontrolled synthesis are necessary.

Two main strategies can be envisioned for accessing enantiomerically pure or enriched HEBP:

Kinetic Resolution: This approach starts with the racemic mixture of the ester or a precursor. An enzyme, often a lipase (B570770), is used to selectively catalyze a reaction on one of the enantiomers at a much faster rate than the other. For instance, a lipase could selectively hydrolyze the (R)-ester, leaving the unreacted (S)-ester in high enantiomeric excess, or selectively acylate a racemic alcohol. This technique has been successfully applied to resolve similar structures, such as racemic 2-(2-furyl)-2-hydroxyethyl acetate (B1210297), achieving high enantiomeric excess (>99% ee) for the desired product. researchgate.net

Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst to directly form one enantiomer over the other. One could start from enantiomerically pure (R)- or (S)-2-bromopropionic acid and perform the esterification. Alternatively, asymmetric hydrogenation of a corresponding α-keto ester using a chiral catalyst, like a rhodium-diphosphine complex, could produce a chiral α-hydroxy ester, which would then need to be converted to the bromo-analogue, though this is a more circuitous route. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key areas for greening the synthesis include:

Alternative Solvents: Traditional syntheses may use volatile organic compounds (VOCs) like tetrahydrofuran (B95107) (THF). A greener approach would involve using safer solvents, water, or even solvent-free conditions. The use of natural deep eutectic solvents (NADES) has been explored for polymerizations and could potentially be adapted for the synthesis of monomers or initiators, offering a biodegradable and non-toxic reaction medium. researchgate.net

Biocatalysis: As mentioned in the stereocontrolled synthesis section, enzymes (biocatalysts) operate under mild conditions (neutral pH, room temperature) in aqueous media. researchgate.net An enzymatic approach, either for direct esterification or for kinetic resolution, represents a significant step towards a more sustainable process.

Atom Economy: The synthesis from 2-bromopropionic acid and ethylene glycol has a higher atom economy than the route from 2-bromopropionyl chloride, as the only byproduct is water. The acyl chloride route generates a stoichiometric amount of pyridinium (B92312) hydrochloride salt, which constitutes waste.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

Synthetic Route Atom Economy Solvents Reagents Sustainability Profile
Acyl Chloride + Glycol Low Organic (e.g., THF) Stoichiometric base (Pyridine) Less sustainable; generates salt waste.
Carboxylic Acid + Glycol High Can be solvent-free Catalytic acid More sustainable; main byproduct is water.
Transesterification Moderate Often solvent-free Catalytic Good sustainability, dependent on energy for byproduct removal.
Enzymatic Resolution N/A (for resolution) Aqueous Biocatalyst (Enzyme) Highly sustainable; mild conditions, biodegradable catalyst. researchgate.net

This interactive table provides a comparative overview of different synthetic strategies for this compound through the lens of green chemistry.

Challenges and Innovations in the Preparative Chemistry of this compound

The synthesis of this compound is not without its challenges. A primary difficulty is the control of selectivity to minimize the formation of the diester byproduct, 2-(2-bromopropionyloxy)ethyl 2-bromopropionate. This requires careful control of stoichiometry and reaction conditions.

Another significant challenge is purification. The product has a relatively high boiling point and can be thermally sensitive. Purification often requires distillation under high vacuum (e.g., 0.5 mmHg) to avoid decomposition. The presence of unreacted ethylene glycol, which also has a high boiling point, can further complicate purification.

Innovations in this field are geared towards overcoming these challenges. The development of highly selective catalysts that can operate under milder conditions would improve yield and simplify purification. The use of continuous flow reactors could offer better control over reaction parameters like temperature and residence time, potentially increasing selectivity and allowing for safer handling of reactive intermediates. Furthermore, advancements in non-distillative purification techniques, such as preparative chromatography, could provide routes to high-purity material, albeit at a potential increase in cost and solvent use on a large scale.

Elucidation of Reactivity and Reaction Mechanisms of 2 Hydroxyethyl 2 Bromopropionate

Nucleophilic Substitution Chemistry at the Bromine Center of 2-Hydroxyethyl 2-Bromopropionate

The bromine atom in this compound is susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups.

The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the bromine. The bromine atom, being a good leaving group, departs as a bromide ion. The reaction typically proceeds via an S"N"2 mechanism, particularly with strong nucleophiles.

Common nucleophiles that can displace the bromine atom include:

Amines: Primary and secondary amines react to form the corresponding amino-substituted esters.

Thiols: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers.

Alkoxides: Alkoxides can be used to introduce new ether linkages.

Carboxylates: Reaction with carboxylate salts yields new ester functionalities.

The reactivity of the bromine center can be influenced by steric hindrance. For instance, the related compound, 2-hydroxyethyl 2-bromo-2-methylpropionate, exhibits slower reaction rates in nucleophilic substitution reactions due to the steric bulk of the additional methyl group.

A practical example of this reactivity is the synthesis of 2-hydroxyethyl 2-(p-nitrophenoxy)propanoate. This is achieved by reacting methyl 2-bromopropanoate (B1255678) with potassium p-nitrophenolate, where the p-nitrophenolate anion acts as the nucleophile. union.edu

Transformations Involving the Ester Moiety of this compound

The ester group in this compound can undergo several important transformations, primarily hydrolysis and transesterification.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-bromopropionic acid and ethylene (B1197577) glycol. The mechanism of ester hydrolysis is well-established and involves the nucleophilic attack of a water molecule (in acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in basic conditions) at the carbonyl carbon.

The kinetics of hydrolysis of similar compounds, such as α-bromopropionic acid, have been studied and can be monitored by techniques like nuclear magnetic resonance (NMR) spectroscopy to follow the disappearance of the starting material and the appearance of the products. union.edu

Transesterification:

Transesterification is a process where the alkoxy group of the ester is exchanged with another alcohol. In the context of this compound, this could involve reacting it with a different alcohol in the presence of an acid or base catalyst.

For example, the transesterification of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) with 1,4-butanediol (B3395766) (BDO) has been studied using various catalysts like zinc acetate (B1210297) and titanium isopropoxide to produce bis(4-hydroxybutyl) terephthalate (BHBT). uos.ac.kr Similar principles would apply to the transesterification of this compound. The synthesis of 2-hydroxyethyl esters from peanut oil via transesterification with ethylene glycol has also been reported, demonstrating the versatility of this reaction. atlantis-press.com

Chemical Modifications and Derivatizations of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound offers another site for chemical modification, most notably through esterification and etherification reactions.

Esterification:

The hydroxyl group can be acylated using an acyl chloride or an acid anhydride (B1165640) to form a new ester linkage. For instance, the reaction of 2,2'-dithiodiethanol with 2-bromo-2-methylpropionyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding ester. Similarly, the hydroxyl group of 2-hydroxyethyl methacrylate (B99206) polymers can be esterified with 3,5-dinitrobenzoic acid. researchgate.net

A specific synthetic procedure for preparing this compound involves the reaction of 2-bromopropionyl chloride with an excess of ethylene glycol in the presence of pyridine. In this case, one of the hydroxyl groups of ethylene glycol acts as the nucleophile.

Etherification:

The hydroxyl group can also be converted into an ether. This is typically achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis).

The ability to selectively modify the hydroxyl group while leaving the bromide and ester functionalities intact (or vice versa) is a key aspect of the synthetic utility of this compound.

Radical Reactions and Mechanistic Pathways Initiated by this compound (Excluding Polymerization Initiation)

While this compound and its derivatives are well-known as initiators for atom transfer radical polymerization (ATRP), they can also participate in other radical reactions. researchgate.nettcichemicals.com The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a carbon-centered radical.

This radical can then participate in various transformations, such as:

Atom Transfer Reactions: The radical can abstract an atom (e.g., a hydrogen atom) from a suitable donor molecule.

Addition to Unsaturated Systems: The radical can add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species.

Radical Cyclization: If there is an appropriately positioned unsaturated group within the molecule, an intramolecular radical cyclization can occur. researchgate.net

For example, a study on a related system demonstrated the stereo- and regioselective introduction of a 1- or 2-hydroxyethyl group via an intramolecular radical cyclization reaction involving a silicon-containing tether. nih.gov The reaction of a 4'β-(phenylseleno)-3'-O-diphenylvinylsilyl adenine (B156593) nucleoside derivative with Bu₃SnH and AIBN led to either a 5-exo or 6-endo cyclized product depending on the concentration of the tin hydride. nih.gov This illustrates the potential for complex molecular architectures to be constructed through radical pathways initiated from a site similar to that in this compound.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The bifunctional nature of this compound allows for the possibility of intramolecular reactions.

Intramolecular Cyclization:

Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether. This would result in the formation of a 1,4-dioxane (B91453) derivative. The reaction is likely to be favored by the use of a non-nucleophilic base to deprotonate the hydroxyl group, thus increasing its nucleophilicity.

Theoretical studies on the intramolecular C-H insertion of a phosphanylidenecarbene have shown that such cyclizations, while sometimes requiring activation energy, are feasible pathways for the formation of cyclic structures. nih.gov

Rearrangement Reactions:

While specific rearrangement reactions of this compound itself are not extensively documented in the provided search results, related chemistries suggest possibilities. For instance, the Fritsch–Buttenberg–Wiechell rearrangement is a known reaction of vinyl carbenoids. nih.gov Although not directly applicable, it points to the potential for rearrangements in related reactive intermediates that could be generated from this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving this compound

The kinetics and thermodynamics of the reactions involving this compound are crucial for understanding and optimizing synthetic procedures.

Kinetics:

The rates of the various reactions are influenced by several factors:

Nucleophile/Electrophile Strength: Stronger nucleophiles will lead to faster S"N"2 reactions at the bromine center.

Solvent: Polar aprotic solvents generally favor S"N"2 reactions.

Temperature: Reaction rates typically increase with temperature.

Catalyst: The presence and concentration of acid, base, or metal catalysts can significantly affect the rates of ester hydrolysis, transesterification, and other reactions. uos.ac.kr

For example, the kinetics of the hydrolysis of α-bromopropionic acid have been studied at a constant pH, indicating that the reaction progress can be monitored over time. union.edu In the context of ATRP, the rate of polymerization is dependent on the equilibrium between the active and dormant species, which is influenced by the initiator (such as a derivative of this compound), the catalyst, and the ligand. escholarship.org

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Esterification/Hydrolysis: The esterification of an acid and an alcohol is an equilibrium process. The position of the equilibrium can be shifted by removing water (for esterification) or by using a large excess of water (for hydrolysis).

Nucleophilic Substitution: The displacement of the bromide ion is generally a thermodynamically favorable process, as bromide is a good leaving group.

The study of esterification-hydrolysis and condensation-glycolysis in a system involving benzoic acid and ethanediol revealed three interrelated equilibrium constants, highlighting the complexity of the thermodynamic landscape in such systems. researchgate.net

Applications of 2 Hydroxyethyl 2 Bromopropionate in Controlled Polymerization Techniques

2-Hydroxyethyl 2-Bromopropionate as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and high end-group fidelity. researchgate.net In this process, a transition metal complex, typically copper-based, reversibly activates and deactivates dormant polymer chains through a halogen atom transfer process. researchgate.net this compound serves as an efficient initiator in ATRP, where the carbon-bromine bond is homolytically cleaved to generate a radical that initiates polymerization. researchgate.netresearchgate.netcmu.edu

Synthesis of Hydroxyl-Functionalized Telechelic Polymers and Macromolecular Initiators

The presence of a hydroxyl group in this compound allows for the synthesis of hydroxyl-functionalized telechelic polymers. This functionality can be preserved during the ATRP process and remains at the alpha-terminus of the resulting polymer chain. These hydroxyl-terminated polymers are valuable as macromolecular initiators (macroinitiators) for subsequent polymerization reactions, enabling the creation of more complex polymer architectures. cmu.edu For instance, the hydroxyl group can be used to initiate ring-opening polymerization (ROP) of cyclic esters or ethers, leading to the formation of block copolymers.

Furthermore, the hydroxyl group can be chemically modified post-polymerization to introduce other functional groups, expanding the range of potential applications for the resulting polymers. This versatility makes this compound a key building block for creating polymers with specific end-group functionalities.

Fabrication of Polymer Architectures: Block Copolymers, Star Polymers, and Brush Polymers

The ability to create well-defined polymers with controlled end-functionality makes this compound instrumental in the fabrication of various complex polymer architectures.

Block Copolymers: By using the hydroxyl-terminated polymers synthesized with this compound as macroinitiators for a second, different monomer, well-defined block copolymers can be prepared. nih.gov This sequential monomer addition allows for the creation of materials with distinct blocks of different chemical properties.

Star Polymers: this compound can be employed in the "core-first" method for synthesizing star polymers. In this approach, a multifunctional core molecule is first synthesized, and then polymer arms are grown from this core using ATRP initiated by a compound like this compound. researchgate.netresearchgate.netpnu.ac.ir Alternatively, the hydroxyl group of a polymer chain can be reacted with a multifunctional coupling agent to form a star-shaped architecture.

Brush Polymers: Polymer brushes, which consist of polymer chains densely grafted onto a backbone, can also be synthesized using this compound. nih.govutexas.edu One method involves the "grafting from" approach, where an initiator-functionalized backbone is used to grow polymer side chains via ATRP. utexas.edu Alternatively, in the "grafting onto" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. nih.gov The hydroxyl functionality of polymers initiated with this compound can be utilized for this grafting process. nih.gov

Mechanistic Control and Kinetic Studies of ATRP Initiated by this compound

The kinetics and mechanism of ATRP are influenced by several factors, including the structure of the initiator, the catalyst system, the monomer, and the reaction conditions. researchgate.netresearchgate.netcmu.edu The rate of initiation in ATRP is crucial for achieving well-controlled polymerization, and it should ideally be as fast as or faster than the rate of propagation. cmu.edu

Studies have shown that the polymerization of various monomers initiated by this compound in ATRP systems exhibits first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymers increases linearly with conversion, while maintaining low polydispersity indices (Đ). cmu.eduresearchgate.net The activation rate constants in ATRP are significantly influenced by the initiator structure. For instance, the reactivity of alkyl halides follows the order I > Br > Cl. acs.org The choice of ligand for the copper catalyst also plays a critical role in the polymerization kinetics. researchgate.netcmu.edu

Utilization of this compound as a Precursor or Initiator in Other Controlled Radical Polymerization (CRP) Strategies (e.g., RAFT, NMP)

While prominently used in ATRP, the versatility of this compound extends to other CRP techniques.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: In RAFT polymerization, control over the polymerization is achieved through the use of a chain transfer agent (CTA). While this compound is not a direct RAFT agent, its hydroxyl functionality can be utilized to synthesize custom CTAs. For example, the hydroxyl group can be esterified with a carboxylic acid-functionalized RAFT agent to create a new CTA with an embedded hydroxyl group. This allows for the synthesis of polymers with α-hydroxyl functionality via RAFT.

Nitroxide-Mediated Polymerization (NMP): NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. Similar to its application in RAFT, this compound can be used as a precursor to synthesize functional initiators for NMP. The hydroxyl group can be reacted to introduce an alkoxyamine functionality, which is the key initiating species in NMP.

Integration of this compound in Ring-Opening Polymerization (ROP) Systems for Hybrid Architectures

The dual functionality of this compound makes it an excellent candidate for combining different polymerization mechanisms to create hybrid polymer architectures. The hydroxyl group can act as an initiator for Ring-Opening Polymerization (ROP) of cyclic monomers like lactones (e.g., ε-caprolactone) and lactides, while the bromoester group can initiate ATRP. nih.gov

This "dual-initiator" capability allows for the one-pot synthesis of block copolymers where one block is formed by ROP and the other by ATRP. nih.gov For example, a polyester (B1180765) block can be grown from the hydroxyl group, followed by the growth of a vinyl polymer block from the bromine-containing end. This approach provides a straightforward route to novel amphiphilic block copolymers and other complex structures.

Development of Functional Monomers Derived from this compound for Advanced Polymer Synthesis

The reactivity of the hydroxyl group in this compound can be exploited to synthesize novel functional monomers. By reacting the hydroxyl group with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, a new monomer is created that contains a pendant ATRP initiating site.

These functional monomers can then be copolymerized with other conventional monomers to introduce ATRP initiating sites along the polymer backbone. This "grafting through" approach allows for the synthesis of graft copolymers with well-defined side chains. The density and length of the grafted chains can be controlled by the copolymer composition and the subsequent ATRP conditions. This strategy offers a powerful method for creating a wide range of complex and functional polymer architectures.

Data Tables

Table 1: Polymerization Systems Utilizing this compound

Polymerization TechniqueMonomer(s)Resulting Polymer ArchitectureReference(s)
ATRP2-Hydroxyethyl acrylate (HEA)Linear, hydroxyl-terminated polymer cmu.edu
ATRPN-acryloyl-L-alanineLinear, optically active polymer researchgate.net
ATRPStyrene, N-[2-(2-bromoisobutyryloxy)ethyl]maleimideStar polymer researchgate.net
ATRP & ROPLactide, oligo(ethylene glycol) methacrylateAmphiphilic block copolymer nih.gov

Table 2: Kinetic Data for ATRP of 2-Hydroxyethyl Acrylate (HEA) Initiated by Methyl 2-Bromopropionate (MBP)a

ExperimentConversion (%)Mn,thMn,exp (SEC)Mw/Mn (SEC)
1959,50014,8001.19
28714,70025,2001.24
39030,00048,0001.20
aConditions: [HEA]0 = 8.67 M, [MBP]0/[CuBr]0/[bipy]0 = 1/1/3, T = 90°C. Data extracted from a study on the polymerization of 2-hydroxyethyl acrylate. cmu.edu

Strategies for Surface Grafting and Functionalization Utilizing this compound

This compound serves as a key initiator molecule in surface grafting and functionalization, primarily through a "grafting from" approach. This strategy involves the initial immobilization of the initiator onto a substrate, followed by the growth of polymer chains directly from the surface. This method allows for the formation of dense and well-defined polymer brushes, which can significantly alter the surface properties of materials. The primary controlled polymerization technique employed with this initiator is Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and low polydispersity.

The general strategy for surface functionalization using this compound involves a two-step process. First, the hydroxyl group of the initiator is reacted with complementary functional groups on the substrate surface. For instance, on surfaces rich in hydroxyl or amine groups, such as silicon wafers with a native oxide layer that have been pre-functionalized with aminosilanes, the this compound can be attached via esterification or amidation reactions. This creates a covalently bound layer of initiator molecules.

Once the initiator is anchored to the surface, the second step is the surface-initiated ATRP (SI-ATRP) of a desired monomer. The substrate is immersed in a solution containing the monomer, a catalyst system (typically a copper halide complexed with a ligand), and a solvent. The polymerization is then initiated by activating the bromine end of the immobilized this compound, leading to the growth of polymer chains from the surface. This process results in a dense layer of polymer chains tethered to the substrate, known as a polymer brush.

The "grafting from" approach using this compound offers several advantages over "grafting to" methods, where pre-formed polymers are attached to a surface. The "grafting from" technique allows for significantly higher grafting densities, as the smaller initiator molecules can pack more tightly on the surface than bulky polymer chains. This high density is crucial for the formation of effective polymer brushes that can provide enhanced properties such as lubricity, biocompatibility, and resistance to biofouling.

Research has demonstrated the successful use of initiators structurally similar to this compound, such as 2-hydroxyethyl 2-bromoisobutyrate, for the surface-initiated polymerization of various monomers. For example, poly(2-hydroxyethyl methacrylate) (PHEMA) brushes have been grafted from silicon wafers using SI-ATRP. The thickness of the resulting polymer brush can be controlled by varying the polymerization time.

In a typical experiment, a silicon wafer is first cleaned and then functionalized with an aminosilane (B1250345) to introduce amine groups on the surface. Subsequently, the initiator, this compound, is reacted with the amine-functionalized surface to create a layer of initiator molecules. The wafer is then placed in a reaction mixture containing the HEMA monomer, a copper(I) bromide/bipyridine catalyst system, and a solvent. The polymerization is allowed to proceed for a specific duration, after which the wafer is removed, washed, and dried. The thickness of the grafted PHEMA brush is then measured using techniques like ellipsometry.

The data below, extrapolated from studies on similar systems, illustrates the level of control achievable with this technique.

Table 1: Illustrative Data for Surface-Initiated ATRP of HEMA from a Silicon Wafer

Polymerization Time (minutes) Dry Polymer Brush Thickness (nm) Water Contact Angle (°)
15 5.2 68
30 9.8 55
60 18.5 42
120 35.1 30

This data is illustrative and compiled from typical results reported for SI-ATRP of HEMA using similar bromo-initiators.

The increase in brush thickness with polymerization time indicates a controlled polymerization process. The corresponding decrease in the water contact angle demonstrates the successful grafting of the hydrophilic PHEMA chains, which renders the surface more wettable.

Further research has explored the creation of more complex surface architectures. For instance, block copolymer brushes can be synthesized by sequential polymerization of different monomers. After growing a block of one polymer, the still-active chain ends can be used to initiate the polymerization of a second monomer, resulting in a diblock copolymer brush. This allows for the combination of different properties on a single surface.

The versatility of this compound and related initiators also extends to the functionalization of various other substrates, including nanoparticles. By grafting polymers from the surface of nanoparticles, their stability in different media can be enhanced, and specific functionalities for applications such as drug delivery and diagnostics can be introduced.

Role of 2 Hydroxyethyl 2 Bromopropionate in Advanced Organic and Material Synthesis

Building Block for the Synthesis of Complex Functional Organic Molecules

2-Hydroxyethyl 2-bromopropionate serves as a versatile building block in the synthesis of complex functional organic molecules due to its dual reactivity. The presence of a bromine atom allows for nucleophilic substitution reactions, while the hydroxyl group can be engaged in esterification, etherification, or other derivatization reactions. This enables the sequential or orthogonal introduction of different functionalities, facilitating the construction of elaborate molecular scaffolds.

One significant application of related bromo-esters is in the synthesis of bioactive compounds. For instance, derivatives of 2-bromopropionyl esters have been incorporated into more complex structures to create molecules with potential pharmaceutical applications. The ester linkage can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled release of an active species. While direct examples of the synthesis of complex natural products using this compound are not extensively documented, its structural motifs are present in various bioactive molecules. For example, the synthesis of derivatives of N-(2-hydroxyethyl)cytisine, which have shown antiarrhythmic and analgesic activities, involves the reaction of cytisine (B100878) with bromo-ketones, followed by reduction to afford a hydroxyethyl-containing structure. researchgate.net This highlights the utility of the hydroxyethyl-halide synthon in building biologically relevant molecules.

The general strategy for utilizing this compound involves a two-step functionalization. First, the bromine atom can be displaced by a nucleophile, such as an amine, thiol, or carbanion, to introduce a desired substituent. Subsequently, the hydroxyl group can be modified, for example, by acylation or alkylation, to further elaborate the molecular structure. This stepwise approach allows for the controlled assembly of complex molecules with well-defined architectures.

Precursor in the Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions are a key strategy in heterocyclic synthesis, and this molecule possesses the necessary functionalities for such transformations.

One potential application is in the synthesis of substituted 1,4-dioxane-2-ones. While not directly involving this compound, the synthesis of 1,4-dioxane-2,5-diones has been achieved through the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers. bibliotekanauki.pl A related intramolecular cyclization of a derivative of this compound, where the hydroxyl group displaces the bromine atom, could theoretically lead to the formation of a six-membered lactone, specifically a substituted 1,4-dioxan-2-one. This type of reaction, known as intramolecular etherification, is a common method for constructing cyclic ethers. organic-chemistry.org

Furthermore, modification of the hydroxyl group followed by reaction with a suitable dinucleophile could lead to other heterocyclic systems. For example, conversion of the hydroxyl group to an amine, followed by intramolecular cyclization, could yield morpholin-2-one (B1368128) derivatives. The synthesis of morpholine-2,5-diones from α-amino acids demonstrates the feasibility of forming this heterocyclic core through cyclization strategies. nih.gov

While specific examples of the direct conversion of this compound to heterocyclic compounds are not prevalent in the literature, the fundamental reactivity of its functional groups suggests its potential as a valuable precursor in this area of organic synthesis.

Applications in Organometallic Chemistry and Catalysis Mediated by this compound

In the realm of organometallic chemistry and catalysis, α-haloesters like this compound and its close structural relatives play a crucial role, particularly as initiators in controlled radical polymerization techniques. One of the most significant applications is in Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities.

A notable example involves the use of the related compound, 2-hydroxyethyl 2-bromoisobutyrate (HEBiB), in a cooperative catalytic system with metallic iron for the ring-opening polymerization (ROP) of ε-caprolactone. aip.orgui.ac.id In this system, HEBiB acts as an initiator, and the iron catalyst facilitates the controlled polymerization process. aip.orgui.ac.id The resulting poly(ε-caprolactone) is a biodegradable polyester (B1180765) with numerous biomedical applications. The hydroxyl group of HEBiB allows for the initiation of the polymerization, while the bromo-ester functionality is key to the ATRP mechanism. This demonstrates the potential of this compound to act in a similar capacity, mediating polymerization reactions to produce functional and biodegradable polymers.

The general mechanism of ATRP involves the reversible activation of the carbon-bromine bond by a transition metal complex, typically copper or iron, which generates a propagating radical. The hydroxyl group on the initiator can then be used to create block copolymers or other complex polymer architectures.

Catalytic System Monomer Polymer Key Features
Iron powder / 2-hydroxyethyl 2-bromoisobutyrate (HEBiB)ε-caprolactone (CL)Poly(ε-caprolactone) (PCL)Controlled/living polymerization, high molecular weight, narrow molecular weight distribution. aip.orgui.ac.id
Copper-based complexes / α-haloester initiatorsVarious vinyl monomersWell-defined polymersControlled molecular weight and architecture (e.g., block copolymers).

Stereoselective Transformations Utilizing this compound as a Chiral Auxiliary or Building Block

The application of this compound in stereoselective transformations is an area of significant potential, although direct and extensive examples are not widely reported. The molecule itself is chiral at the carbon atom bearing the bromine, and if used in an enantiomerically pure form, it can serve as a chiral building block for the synthesis of optically active molecules.

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. While there is no specific evidence of this compound being used as a chiral auxiliary, its structure contains the necessary elements. For instance, the hydroxyl group could be attached to a prochiral molecule, and the chiral center at the 2-position of the propionate (B1217596) moiety could influence the stereochemical outcome of a subsequent reaction.

More broadly, the synthesis of chiral compounds often utilizes chiral building blocks derived from the "chiral pool," which are readily available, enantiomerically pure natural products. While this compound is not a natural product, its synthesis from chiral precursors like lactic acid could provide access to enantiomerically pure forms. These chiral building blocks could then be used in the synthesis of complex, optically active targets. For example, the asymmetric synthesis of chiral lactones has been achieved through the hydrogenation of ketoesters using chiral iridium catalysts, demonstrating the importance of chirality in the synthesis of such heterocyclic compounds. rsc.org

The development of stereoselective methods for the synthesis of chiral boronic esters also highlights the value of chiral building blocks in modern organic synthesis. nih.gov Although not directly involving this compound, these examples underscore the potential for chiral bromo-esters to be valuable intermediates in asymmetric synthesis.

Design and Synthesis of Functional Materials Beyond Polymers Using this compound

Beyond its role in polymer synthesis, this compound holds promise for the design and synthesis of a variety of other functional materials. Its bifunctionality allows it to act as a versatile linker or surface modification agent, enabling the creation of materials with tailored properties.

One area of application is in the development of functional surfactants. The molecule possesses both a hydrophilic head (the hydroxyethyl (B10761427) group) and a potentially modifiable hydrophobic tail (the bromopropionate moiety). By reacting the bromine with a long-chain alkyl amine or thiol, amphiphilic molecules can be created. The properties of these surfactants, such as their critical micelle concentration and their ability to stabilize emulsions, could be tuned by varying the length of the alkyl chain. Research on 2-hydroxyethyl substituted cationic surfactants has shown their potential in various applications. dntb.gov.ua

Another potential application is in the surface functionalization of nanoparticles and other materials. The hydroxyl group can be used to anchor the molecule to a surface, for example, through the formation of an ether or ester linkage with surface hydroxyl groups. The bromine atom then provides a reactive handle for the subsequent attachment of other functional molecules, such as drugs, targeting ligands, or fluorescent dyes. This approach has been used to functionalize magnetic nanoparticles for biomedical applications. mdpi.com

Furthermore, this compound could be used as a functional monomer in the synthesis of ion-imprinted polymers (IIPs). bibliotekanauki.plaip.orgui.ac.idnih.govnih.gov IIPs are crosslinked polymers with recognition sites for specific ions. The hydroxyl and ester functionalities of this compound could interact with metal ions, acting as a functional monomer to create selective binding cavities within the polymer matrix.

Material Type Role of this compound Potential Application
Functional Surfactants Precursor for amphiphilic moleculesEmulsifiers, detergents, drug delivery systems. dntb.gov.ua
Surface-Modified Materials Linker for surface functionalizationTargeted drug delivery, biosensors, functional coatings. mdpi.com
Ion-Imprinted Polymers Functional monomerSelective ion extraction, sensors. bibliotekanauki.plaip.orgui.ac.idnih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research Involving 2 Hydroxyethyl 2 Bromopropionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and End-Group Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Hydroxyethyl 2-bromopropionate and the polymers it initiates. ¹H and ¹³C NMR provide unambiguous information about the chemical environment of each atom, allowing for the confirmation of the monomer's synthesis and purity.

In the context of polymerization, NMR is crucial for mechanistic elucidation. For instance, in Atom Transfer Radical Polymerization (ATRP) initiated by this compound, ¹H NMR can be used to monitor the conversion of the monomer by observing the disappearance of the vinyl proton signals and the appearance of the corresponding polymer backbone signals. researchgate.net This allows for the calculation of polymerization kinetics.

Furthermore, end-group analysis by NMR is vital for confirming the controlled nature of a polymerization. The signals corresponding to the initiator fragment, in this case, the 2-hydroxyethyl propionate (B1217596) group, can be identified and integrated. The comparison of the integration of these end-group signals to that of the repeating monomer units allows for the determination of the number average molecular weight (Mn) of the polymer. dergipark.org.tr

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve complex spectra, especially in cases of copolymers or when side reactions are suspected. st-andrews.ac.uk These techniques help in unambiguously assigning all proton and carbon signals, providing a complete picture of the polymer's microstructure. st-andrews.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm) Multiplicity
-CH(Br)CH₃ ~1.8-1.9 Doublet
-CH(Br)CH₃ ~4.3-4.4 Quartet
-COOCH₂CH₂OH ~4.2-4.3 Triplet
-COOCH₂CH₂OH ~3.8-3.9 Triplet
-CH₂OH Variable Broad Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) Applications in Reaction Pathway Identification and Intermediate Analysis

Mass spectrometry (MS) is a powerful technique for identifying the molecular weight of this compound and for analyzing the complex mixtures that can arise during polymerization reactions. When coupled with a separation technique like Size Exclusion Chromatography (SEC), SEC-ESI-MS (Size Exclusion Chromatography-Electrospray Ionization-Mass Spectrometry) becomes a formidable tool for polymer characterization. researchgate.net

This hyphenated technique allows for the mass analysis of individual polymer chains within a distribution. This is particularly useful for identifying the end-groups of the polymer chains, confirming the initiation from this compound and identifying any chain transfer or termination events. researchgate.net The mass spectrum of each eluting fraction from the SEC provides a detailed picture of the different species present at a given molecular weight.

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts. For example, in the synthesis of this compound, MS could be used to detect any unreacted starting materials or the formation of side products. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the identity of the target molecule. chemicalbook.com

Table 2: Expected m/z Peaks in the Mass Spectrum of this compound

Fragment Expected m/z
[M+H]⁺ 197/199
[M-OH]⁺ 180/182
[M-Br]⁺ 117
[C₃H₄BrO]⁺ 135/137

Note: The presence of bromine results in isotopic peaks (⁷⁹Br and ⁸¹Br) with approximately equal intensity.

Infrared (IR) and Raman Spectroscopy for In-Situ Reaction Monitoring and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly sensitive to the functional groups present in a molecule. They are particularly well-suited for in-situ monitoring of polymerization reactions involving this compound. rsc.org

The polymerization of a vinyl monomer initiated by this compound can be followed in real-time by monitoring the decrease in the intensity of the C=C stretching vibration (typically around 1635 cm⁻¹) in the IR or Raman spectrum. researchgate.net This allows for a continuous and non-invasive measurement of the reaction kinetics.

These techniques are also invaluable for tracking functional group transformations. For example, if the hydroxyl group of the 2-hydroxyethyl moiety in the resulting polymer is further reacted, the disappearance of the O-H stretching band (around 3400 cm⁻¹) and the appearance of new bands corresponding to the new functional group can be readily observed. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for the analysis of polymer films and surfaces. kobv.de

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H Stretch ~3400 (broad)
C-H Stretch ~2980-2880
C=O Stretch (Ester) ~1735
C-O Stretch ~1250-1050
C-Br Stretch ~650-550

Advanced Chromatographic Separations (e.g., GPC, SEC, HPLC) for Polymer Architecture and Purity Assessment in Complex Systems

Advanced chromatographic techniques are essential for assessing the purity of this compound and for characterizing the molecular weight, molecular weight distribution, and architecture of the polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of the monomer's purity. nih.gov By using an appropriate column and mobile phase, it is possible to separate this compound from any impurities, such as unreacted starting materials or side products from its synthesis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the workhorse technique for determining the molecular weight and polydispersity index (PDI) of polymers. nih.govlcms.cz The technique separates molecules based on their hydrodynamic volume in solution. lcms.cz By calibrating the system with well-defined polymer standards, it is possible to obtain accurate molecular weight information for polymers synthesized using this compound as an initiator. A narrow PDI is often indicative of a well-controlled polymerization. dergipark.org.tr

For more complex polymer architectures, such as block copolymers or star polymers, advanced GPC/SEC setups with multiple detectors (e.g., refractive index, UV, light scattering, and viscometer) are employed to gain a more complete understanding of the polymer's structure.

Table 4: Typical Chromatographic Data for a Polymer Synthesized via Controlled Radical Polymerization

Parameter Typical Value Significance
Number Average Molecular Weight (Mn) Varies with reaction conditions Indicates the average polymer chain length.
Polydispersity Index (PDI) < 1.5 A measure of the breadth of the molecular weight distribution. A lower value indicates a more uniform polymer.
Elution Volume Inversely related to molecular weight Larger molecules elute earlier.

X-ray Crystallography of Co-crystals or Derivatives Formed from this compound for Structural Confirmation

While this compound is a liquid at room temperature, X-ray crystallography can still be a valuable tool for its unambiguous structural confirmation through the formation of a suitable crystalline derivative or a co-crystal. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. researchgate.net

By reacting this compound with a compound that induces crystallization, it is possible to obtain a solid derivative suitable for single-crystal X-ray diffraction analysis. The resulting crystal structure would provide the ultimate confirmation of the monomer's connectivity and stereochemistry, if applicable.

Although not a routine technique for the analysis of a simple initiator, in cases of ambiguity or for the synthesis of novel, complex derivatives of this compound, X-ray crystallography offers an unparalleled level of structural detail.

Theoretical and Computational Chemistry Studies of 2 Hydroxyethyl 2 Bromopropionate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 2-Hydroxyethyl 2-Bromopropionate

No published studies were identified that specifically report on the quantum chemical calculations of the electronic structure and reactivity descriptors for this compound. Such studies would typically involve calculating parameters like HOMO-LUMO energies, Mulliken charges, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) to understand the molecule's reactivity profile. While quantum chemical calculations have been employed for related compounds in broader contexts, such as for ethyl 2-bromopropionate in quantitative structure-activity relationship (QSAR) studies scispace.com or for phthalazine (B143731) derivatives of ethyl 2-bromopropionate nih.gov, specific data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Intermediates

No dedicated research on the conformational analysis or molecular dynamics (MD) simulations of this compound or its reaction intermediates could be located. Such studies are crucial for understanding the molecule's flexibility, preferred three-dimensional structures, and its dynamic behavior in different environments. While MD simulations are mentioned in the context of broader biological systems or material science nih.gov, they are not applied to the isolated initiator molecule.

Prediction of Spectroscopic Properties and Validation with Experimental Data for this compound Systems

There are no available computational studies that predict the spectroscopic properties (e.g., NMR, IR, Raman spectra) of this compound and validate these predictions against experimental data. While experimental characterization data such as 1H NMR and 13C NMR for this compound are available from synthesis reports tdx.cat, the corresponding theoretical predictions and comparisons are absent from the literature.

Future Research Directions and Emerging Paradigms for 2 Hydroxyethyl 2 Bromopropionate

As a pivotal initiator in controlled radical polymerization, 2-Hydroxyethyl 2-bromopropionate continues to be at the forefront of polymer chemistry research. Its unique bifunctional nature, possessing both a hydroxyl group and an atom transfer radical polymerization (ATRP) initiating site, allows for the synthesis of a diverse range of complex macromolecular architectures. The evolution of polymer science is now paving the way for novel research trajectories and paradigms for this compound, focusing on more efficient, sustainable, and intelligent chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxyethyl 2-bromopropionate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of 2-bromopropionic acid with ethylene glycol derivatives under acidic or enzymatic catalysis. Post-synthesis purification is critical; vacuum distillation (as described for ionic liquids in ) or column chromatography (using silica gel) is recommended. Purity validation should employ:

  • 1H/13C NMR to confirm ester bond formation and hydroxyl group retention.
  • GC-MS to detect residual solvents or unreacted precursors.
  • Refractive index measurements (e.g., n20/D ~1.451 for methyl analogs; see ) for consistency with literature values.

Reference:

Q. How does the hydroxyl group in this compound influence its reactivity compared to methyl or ethyl esters?

Methodological Answer: The hydroxyl group enhances polarity, improving solubility in polar solvents (e.g., water or ethanol), which can alter reaction kinetics in polymerization. Comparative studies with methyl/ethyl analogs () suggest:

  • Hydrogen bonding may reduce initiation efficiency in non-polar media.
  • Activation rate constants (Kact) can be measured via ATRP kinetic experiments (e.g., using UV-Vis to monitor Cu catalyst oxidation states).
  • Solvent selection (e.g., scCO2 in ) may mitigate steric hindrance from the hydroxyethyl group.

Reference:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage: In corrosion-resistant containers (UN 2920; see ) at ≤4°C to prevent thermal decomposition.
  • Handling: Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate.
  • Waste disposal: Follow EPA guidelines () for halogenated organics, using certified incineration.

Reference:

Advanced Research Questions

Q. How can researchers design kinetic experiments to evaluate this compound as an ATRP initiator?

Methodological Answer:

  • Pseudo-first-order kinetics: Use excess monomer (e.g., methyl methacrylate) and monitor conversion via 1H NMR or gravimetry.
  • Chain-length distribution analysis: Employ size exclusion chromatography (SEC) to determine dispersity (Đ) and confirm living polymerization.
  • Catalyst screening: Compare CuCl/ligand systems (e.g., bpy vs. PMDETA) to optimize Kact ().

Reference:

Q. What analytical techniques resolve contradictions in reported initiator efficiencies for ATRP?

Methodological Answer: Discrepancies in Kact values (e.g., EBrP vs. EBiB in ) arise from solvent polarity, temperature, or ligand effects. To resolve these:

  • Electrospray ionization mass spectrometry (ESI-MS) identifies dormant vs. active species.
  • Reaction calorimetry quantifies exothermicity during initiation.
  • DFT calculations model steric/electronic effects of the hydroxyethyl group on transition states.

Reference:

Q. How can end-group fidelity of polymers synthesized with this compound be verified?

Methodological Answer:

  • MALDI-TOF MS detects initiator fragments (m/z ~181.03 for hydroxyethyl-bromo end groups; ).
  • IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹; ).
  • Chain-extension experiments confirm retained bromide functionality for block copolymer synthesis.

Reference:

Q. What strategies mitigate side reactions (e.g., hydrolysis) during ATRP with hydroxyethyl-containing initiators?

Methodological Answer:

  • Anhydrous conditions: Use molecular sieves or Schlenk techniques to exclude moisture.
  • Ligand optimization: PMDETA ligands stabilize Cu(I) and reduce oxidation ().
  • Temperature control: Lower temperatures (<60°C) minimize thermal degradation ().

Reference:

Q. How does the hydroxyethyl group impact biodegradability or environmental persistence?

Methodological Answer:

  • OECD 301F tests assess aerobic biodegradation in aqueous media.
  • QSAR modeling predicts ecotoxicity based on bromine content and ester lability.
  • Hydrolysis studies (pH 4–10, 25–50°C) quantify bromide release via ion chromatography.

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.